レボクロペラスチン

概要

説明

クロペラスティン塩酸塩は、主に中枢性鎮咳作用(咳止め効果)と抗ヒスタミン作用で知られています 。この化合物はフラボノイドの一種であり、様々な研究や医療用途で使用されています。

科学的研究の応用

Chemical Properties and Formulations

Levocloperastine has a molecular formula of and is commonly available in forms such as levocloperastine hydrochloride and levocloperastine fendizoate. The latter has been the focus of recent formulations aimed at enhancing its stability and resuspendability in aqueous solutions. A notable study highlighted the development of a stable oral pharmaceutical suspension that addresses the challenges related to the insolubility of levocloperastine fendizoate, which is crucial for ensuring accurate dosing and content uniformity in liquid preparations .

Efficacy in Treating Dry Cough

Numerous clinical trials have demonstrated the effectiveness of levocloperastine in managing dry cough across various patient demographics. A randomized open-label phase IV clinical trial compared levocloperastine with dextromethorphan, revealing that levocloperastine significantly reduced both the severity and frequency of cough after seven days of treatment (p<0.5) .

In another prospective observational study involving 100 patients, significant improvements were noted in cough severity, frequency, and sleep disruption after 14 days of treatment with levocloperastine. The mean time to achieve minimal important difference in cough severity was approximately 5.3 days, with 44% of patients reporting complete disappearance of their cough .

Comparative Studies

A systematic review comparing levocloperastine with other antitussive agents such as codeine and levodropropizine found that levocloperastine not only improved cough symptoms but also did so without causing common central nervous system side effects like drowsiness . The rapid onset of action and improved tolerability make it a valuable alternative to traditional antitussive medications.

Data Table: Clinical Trial Outcomes

Safety Profile

Levocloperastine has been reported to have a favorable safety profile, with minimal adverse drug reactions noted during clinical trials. In studies assessing its safety in adults, no sedation or significant side effects were reported, further supporting its use as a first-line treatment for dry cough .

Challenges in Formulation

The formulation of levocloperastine presents unique challenges due to its water-insoluble nature. Recent advancements focus on creating stable suspension formulations that minimize agglomeration and phase separation while enhancing drug dissolution rates . These innovations are essential for developing effective oral dosage forms that ensure patient compliance and therapeutic efficacy.

作用機序

クロペラスティン塩酸塩は、主にヒスタミン受容体との相互作用を通じて効果を発揮します。それは拮抗薬として作用し、ヒスタミンの作用を阻害し、アレルギー症状を軽減します。 さらに、それは中枢性鎮咳作用を持ち、これは中枢神経系への作用を介して起こると考えられています .

類似の化合物との比較

類似の化合物

クロペラスティンフェンジゾアート: 鎮咳作用と抗ヒスタミン作用が類似したクロペラスティンの別の形態です。

独自性

クロペラスティン塩酸塩は、鎮咳剤と抗ヒスタミン剤の両方の二重の作用において独自です。 これは、咳とアレルギー症状の両方が存在する状態の治療に特に有用です .

生化学分析

Biochemical Properties

Levocloperastine plays a significant role in biochemical reactions related to cough suppression. It interacts with various enzymes, proteins, and other biomolecules. Specifically, Levocloperastine acts on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. This dual mechanism of action involves binding to specific receptors, which helps in reducing the intensity and frequency of cough .

Cellular Effects

Levocloperastine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Levocloperastine has been shown to reduce the activity of certain inflammatory pathways, thereby decreasing the production of pro-inflammatory cytokines. This modulation helps in alleviating cough and related symptoms .

Molecular Mechanism

The molecular mechanism of Levocloperastine involves its binding interactions with specific receptors in the central and peripheral nervous systems. By binding to these receptors, Levocloperastine inhibits the transmission of cough signals to the brain, thereby reducing the urge to cough. Additionally, it may also inhibit certain enzymes involved in the cough reflex pathway, further contributing to its antitussive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levocloperastine have been observed to change over time. The compound is generally stable, but its efficacy can vary depending on the duration of treatment. Long-term studies have shown that Levocloperastine maintains its antitussive effects without significant degradation. Prolonged use may lead to habituation, where the body’s response to the compound diminishes over time .

Dosage Effects in Animal Models

In animal models, the effects of Levocloperastine vary with different dosages. At lower doses, the compound effectively suppresses cough without causing significant side effects. At higher doses, Levocloperastine may cause adverse effects such as drowsiness, dry mouth, and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Levocloperastine is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450. The metabolites are then excreted through the kidneys. This metabolic process ensures that Levocloperastine is efficiently cleared from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

Within cells and tissues, Levocloperastine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues. This distribution is crucial for the compound’s efficacy in suppressing cough .

Subcellular Localization

Levocloperastine’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a role in directing Levocloperastine to these locations, ensuring its optimal function in suppressing cough .

準備方法

合成経路と反応条件

合成経路は様々ですが、通常は有機溶媒と触媒を用いて制御された温度と圧力条件下で行われます .

工業生産方法

工業的な環境では、クロペラスティン塩酸塩の製造は、同様の合成経路を用いて、収量と純度を最適化して規模が拡大されます。 これは、通常、連続フロー反応器と自動化されたシステムを使用して、品質と効率の一貫性を確保します .

化学反応の分析

反応の種類

クロペラスティン塩酸塩は、次のような様々な化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴います。

還元: これは、水素の付加または酸素の除去を伴い、通常は水素化アルミニウムリチウムなどの還元剤を用います。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。

置換試薬: ハロゲン、求核剤.

主な生成物

これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はケトンやカルボン酸の生成につながる可能性があり、一方、還元はアルコールやアミンを生成する可能性があります .

科学研究への応用

クロペラスティン塩酸塩は、科学研究において幅広い用途があります。

化学: 様々な有機合成反応における試薬として使用されています。

生物学: 細胞プロセスとシグナル伝達経路への影響が研究されています。

医学: 特に咳やアレルギー反応の治療における潜在的な治療効果について調査されています。

類似化合物との比較

Similar Compounds

Cloperastine fendizoate: Another form of cloperastine with similar antitussive and antihistaminic properties.

Cyproheptadine: A compound with antihistaminic and antiserotonin effects, used to treat allergic reactions and stimulate appetite

Uniqueness

HT-11 hydrochloride is unique in its dual action as both an antitussive and antihistaminic agent. This makes it particularly useful in treating conditions where both cough and allergic symptoms are present .

生物活性

Levocloperastine is an antitussive agent primarily used for the treatment of cough. It is a derivative of cloperastine, which has been shown to exhibit both central and peripheral mechanisms of action against cough. This article explores the biological activity of levocloperastine, focusing on its pharmacological properties, clinical efficacy, safety profile, and relevant research findings.

Pharmacological Mechanism

Levocloperastine acts through dual mechanisms:

- Central Action : It influences the cough center located in the brainstem, effectively reducing the urge to cough.

- Peripheral Action : It interacts with cough receptors in the tracheobronchial tree, providing relief from cough stimuli.

This dual action is significant as it allows levocloperastine to manage cough without the narcotic effects commonly associated with other antitussive agents like codeine .

Clinical Efficacy

Numerous studies have evaluated the efficacy of levocloperastine in treating various types of cough. A notable prospective observational study involved 100 patients aged 18-60 years with dry cough. Key findings included:

- Cough Severity Reduction : Mean scores for cough severity decreased significantly from baseline to Day 14 (p<0.0001).

- Cough Disappearance : 44% of patients reported complete disappearance of cough by Day 14.

- Improvement in Quality of Life : Patients experienced significant improvements in their quality of life, measured by the Leicester Cough Questionnaire (LCQ) (p<0.0001) .

Comparative Studies

Levocloperastine has been compared with other antitussive agents in several clinical trials:

| Study | Agent Compared | Outcome | Significance |

|---|---|---|---|

| Takagi et al. | Codeine | Similar efficacy but without narcotic effects | p<0.05 |

| Clinical Overview | Levodropropizine | Comparable effectiveness with improved tolerability | p<0.05 |

| Observational Study | Standard Antitussives | Faster onset and greater reduction in cough frequency | p<0.0001 |

These comparisons demonstrate that levocloperastine not only matches but often exceeds the performance of traditional antitussives while maintaining a favorable safety profile .

Safety Profile

The safety profile of levocloperastine is noteworthy:

- In clinical studies, no adverse drug reactions (ADRs) such as sedation or gastrointestinal disturbances were reported, which are common with other antitussives like codeine .

- Toxicological studies indicate that levocloperastine does not exhibit addiction potential, making it a safer alternative for long-term use .

Research Findings

Research has shown that levocloperastine has a rapid onset of action and can significantly reduce coughing episodes associated with various respiratory conditions:

- Efficacy in Children and Adults : Studies confirm its effectiveness across different age groups, including children with upper respiratory tract infections and adults suffering from chronic cough due to conditions like asthma and COPD .

- Pharmacokinetics : Levocloperastine reaches peak plasma concentrations within one hour post-administration and is primarily excreted as metabolites within 24 hours .

Case Studies

A few case studies illustrate the practical application of levocloperastine:

- Case Study 1 : A pediatric patient with chronic dry cough associated with asthma was treated with levocloperastine. The patient showed a marked improvement in cough frequency and quality of sleep within one week.

- Case Study 2 : An adult patient experiencing persistent cough due to bronchitis reported significant relief after two days of treatment, highlighting its rapid action.

特性

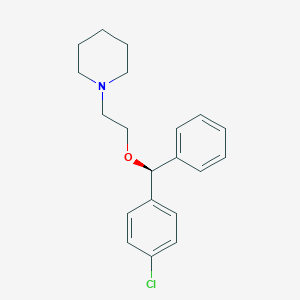

IUPAC Name |

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNXBVJLPJNOSI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132301-89-4 | |

| Record name | Levocloperastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCLOPERASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Levocloperastine as an antitussive agent?

A1: Levocloperastine exerts its antitussive effects through a dual mechanism: centrally acting on the cough center in the brain and peripherally by targeting receptors in the tracheobronchial tree []. While the precise receptor targets are not fully elucidated in the provided research, this dual action contributes to its effectiveness in suppressing cough.

Q2: How does the efficacy of Levocloperastine compare to other commonly used antitussive agents?

A2: Clinical trials have demonstrated that Levocloperastine exhibits comparable or superior efficacy to standard antitussive medications such as codeine, levodropropizine, and DL-cloperastine []. Importantly, it shows a more rapid onset of action, with improvements in cough symptoms often observed after the first day of treatment [, ].

Q3: Are there any advantages of Levocloperastine in terms of safety and tolerability compared to other antitussives?

A3: Levocloperastine demonstrates a favorable safety and tolerability profile. Studies indicate an absence of central nervous system adverse events, such as drowsiness, which are commonly reported with codeine use [, ]. This improved tolerability makes it a suitable option for patients of all ages, including children.

Q4: What is the chemical structure of Levocloperastine Fendizoate and are there any studies on its absolute configuration?

A4: Levocloperastine Fendizoate is a salt formed between Levocloperastine, the active pharmaceutical ingredient, and Fendizoic acid. While the provided research does not explicitly detail the chemical structure of Levocloperastine, a study using single-crystal X-ray diffraction confirmed the absolute configuration of the chiral carbon atom in Levocloperastine Fendizoate as R(rectus) [].

Q5: What analytical techniques are commonly employed for the quantification of Levocloperastine in pharmaceutical formulations?

A5: Several analytical methods have been developed for the analysis of Levocloperastine in both active pharmaceutical ingredient form and finished pharmaceutical products. These methods include:

- RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for the simultaneous determination of Levocloperastine Fendizoate with other active ingredients, such as Chlorpheniramine Maleate, in combined dosage forms []. This method offers high sensitivity and selectivity for accurate quantification.

- Spectrophotometry: A simple and sensitive spectrophotometric method has been developed for the determination of Levocloperastine Fendizoate in both bulk drug and pharmaceutical dosages forms []. This method relies on measuring the absorbance of the drug at its specific wavelength.

- Headspace Gas Chromatography: This technique has proven valuable for determining volatile organic impurities in Levocloperastine Fendizoate API and syrup formulations []. It allows for the sensitive detection and quantification of residual solvents, ensuring product quality and safety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。